molecular formula C29H35Cl2N6O4P B1582803 Piperaquine phosphate CAS No. 85547-56-4

Piperaquine phosphate

Cat. No. B1582803
CAS RN: 85547-56-4
M. Wt: 633.5 g/mol
InChI Key: KATNPMSTHHZOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperaquine is an antiparasitic drug used in combination with dihydroartemisinin to treat malaria . It was developed under the Chinese National Malaria Elimination Programme in the 1960s and was adopted throughout China as a replacement for the structurally similar antimalarial drug chloroquine .


Synthesis Analysis

While the exact synthesis process of Piperaquine phosphate is not detailed in the available sources, it is known that Piperaquine is a bisquinoline first made in the 1960s .


Molecular Structure Analysis

Piperaquine phosphate has a molecular weight of 633.51 and a chemical formula of C29H32Cl2N6.H3O4P . It is described by a three-compartment disposition model with flexible absorption .


Chemical Reactions Analysis

Piperaquine undergoes N-dealkylation, separating its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form metabolite 1 (M1) .


Physical And Chemical Properties Analysis

Piperaquine is characterized by slow absorption and a long biological half-life . It is highly absorbed into systemic circulation . Body weight influences clearance and volume parameters significantly, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .

Scientific Research Applications

Resurgence as an Antimalarial Drug

Piperaquine phosphate, a bisquinoline antimalarial drug, saw extensive use in China and Indochina from the 1960s to 1980s, mainly as a treatment for falciparum and vivax malaria. Initially, it was as effective as, and better tolerated than, chloroquine. However, its use declined due to the development of piperaquine-resistant strains of Plasmodium falciparum and the emergence of artemisinin derivatives. In the following decade, it was rediscovered by Chinese scientists for combination with artemisinin derivatives, forming part of the artemisinin combination therapies (ACTs) endorsed by the WHO. Piperaquine-based ACTs have demonstrated excellent clinical efficacy, particularly in Indochinese studies, with high cure rates and low associated cardiotoxicity or other adverse effects. The pharmacokinetic properties of piperaquine have also been characterized recently, revealing its highly lipid-soluble nature, large volume of distribution, long elimination half-life, and higher clearance in children compared to adults (Davis, Hung, Sim, Karunajeewa, & Ilett, 2005).

Pharmacokinetics in Healthy Subjects

Piperaquine phosphate's pharmacokinetics were evaluated through a controlled phase I study, where it demonstrated well tolerability and predictable pharmacokinetics following single and multiple doses. The study highlighted piperaquine's long apparent terminal half-life, less than dose-proportional increase in exposure, and its detectability in plasma up to 60 days post-dose, indicating its sustained presence in the body (Ahmed, Sharma, Gautam, Varshney, Kothari, Ganguly, Moehrle, Paliwal, Saha, & Batra, 2008).

Influence of Food on Pharmacokinetics

The influence of a standard meal on the pharmacokinetics of piperaquine was studied in healthy volunteers. This study found considerable variability in exposure to piperaquine whether taken with or without food, indicating that a standard Vietnamese meal does not significantly impact the oral absorption of piperaquine (Hai, Hietala, van huong, & Ashton, 2008).

Pharmacodynamics and Parasite Viability in a Murine Malaria Model

Investigations into piperaquine's pharmacodynamics in a murine malaria model showed its potent antimalarial effect after single-dose treatment, and its efficacy was enhanced when combined with dihydroartemisinin. The study also noted the long-term survival of Plasmodium berghei-infected mice, suggesting piperaquine's substantial antimalarial effect and its potential in driving resistance development in high malaria transmission areas (Moore, Batty, Andrzejewski, Jago, Page-Sharp, Ilett, 2007).

Safety And Hazards

Piperaquine phosphate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Piperaquine phosphate has come back into use in combination with the artemisinin derivative Artenimol as part of the combination product Eurartesim . It appears to show similar efficacy and safety, with a simpler mode of administration and easier compliance when compared with other ACTs used in the treatment of uncomplicated malaria .

properties

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATNPMSTHHZOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35Cl2N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006108
Record name Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperaquine phosphate

CAS RN

85547-56-4
Record name Piperaquine phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85547-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperaquine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAQUINE PHOSPHATE (1:1)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A17BAT3GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperaquine phosphate
Reactant of Route 2
Piperaquine phosphate
Reactant of Route 3
Piperaquine phosphate
Reactant of Route 4
Piperaquine phosphate
Reactant of Route 5
Piperaquine phosphate
Reactant of Route 6
Piperaquine phosphate

Citations

For This Compound
954
Citations
TME Davis, TY Hung, IK Sim, HA Karunajeewa, KF Ilett - Drugs, 2005 - Springer
… and base equivalent of piperaquine phosphate, respectively) in … [42] Another study also showed piperaquine phosphate to be … between piperaquine and piperaquine phosphate seen in …
Number of citations: 359 link.springer.com
T Ahmed, P Sharma, A Gautam… - The Journal of …, 2008 - Wiley Online Library
… Piperaquine phosphate is an orally active bisquinolone … 1250, and 1500 mg of piperaquine phosphate were administered, … Piperaquine phosphate (PQP) is an orally active bisquinolone …
Number of citations: 44 accp1.onlinelibrary.wiley.com
J Song, D Socheat, B Tan, S Seila, Y Xu, F Ou… - Malaria journal, 2011 - Springer
… -piperaquine phosphate in a fixed-dose preparation of dihydroartemisinin 40 mg and piperaquine phosphate … was better than to piperaquine phosphate. Additionally, piperaquine can …
Number of citations: 73 link.springer.com
N Valecha, S Krudsood, N Tangpukdee… - Clinical infectious …, 2012 - academic.oup.com
Background. Artemisinin-based combination therapy is the first-line treatment for uncomplicated falciparum malaria. This study assessed the antimalarial efficacy and safety of a …
Number of citations: 79 academic.oup.com
TN Trung, B Tan, D Van Phuc, J Song - Chinese journal of integrative …, 2009 - Springer
Objective The study aimed to evaluate and compare the efficacy and safety of dihydroartemisinin-piperaquine phosphate (Artekin) and artemisinin-piperaquine (Artequick) in the …
Number of citations: 31 link.springer.com
GS Reddy, S Reddy, S Reddy - Oriental journal of …, 2013 - pdfs.semanticscholar.org
… Recovery of Arterolane Maleate and Piperaquine Phosphate in … Arterolane Maleate and Piperaquine Phosphate were exposed … and Piperaquine Phosphate in combined dosage form. …
Number of citations: 19 pdfs.semanticscholar.org
VG Dongre, PP Karmuse, PD Ghugare, M Gupta… - … of pharmaceutical and …, 2007 - Elsevier
… Four impurities in piperaquine phosphate bulk drug substance were detected by a newly … Forced degradation studies were also performed for piperaquine phosphate bulk drug …
Number of citations: 37 www.sciencedirect.com
M Longo, S Pace, M Messina, L Ferraris… - Reproductive …, 2012 - Elsevier
In embryofetal studies in rat and rabbit Piperaquine phosphate (PQP) was not teratogenic at the maximal tolerated dose, even in presence of fetal exposure. In peri- post-natal study in …
Number of citations: 4 www.sciencedirect.com
C Funck-Brentano, A Bacchieri, G Valentini, S Pace… - Scientific reports, 2019 - nature.com
… We compared the effects of dihydroartemisinin-piperaquine phosphate (DHA-PQP) and artemether-lumefantrine (AL) on QT interval duration in healthy volunteers. In this randomized, …
Number of citations: 16 www.nature.com
C LIU, T HUANG, X HONG, S MI… - Chinese Journal of …, 2007 - ingentaconnect.com
… The linear range of piperaquine phosphate plasma … 2 Fig 2 HPLC chromatograms of piperaquine phosphate and chloroquine … huwKL 640 mg b+nT 2 h PHy$piperaquine phosphate in …
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.